6-Ethoxy-2-fluoro-3-nitropyridine

Physicochemical Properties Solubility Lipophilicity

6-Ethoxy-2-fluoro-3-nitropyridine (CAS: 1881293-41-9) is a fluorinated nitropyridine derivative with a unique substitution pattern featuring an ethoxy group at the 6-position, a fluorine atom at the 2-position, and a nitro group at the 3-position of the pyridine ring. This compound, with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol , serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research.

Molecular Formula C7H7FN2O3
Molecular Weight 186.14 g/mol
Cat. No. B8025947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-fluoro-3-nitropyridine
Molecular FormulaC7H7FN2O3
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
InChIKeyOMWILQWUXFOIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-fluoro-3-nitropyridine: A Strategic Building Block in Heterocyclic Chemistry


6-Ethoxy-2-fluoro-3-nitropyridine (CAS: 1881293-41-9) is a fluorinated nitropyridine derivative with a unique substitution pattern featuring an ethoxy group at the 6-position, a fluorine atom at the 2-position, and a nitro group at the 3-position of the pyridine ring. This compound, with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol , serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research . Its predicted boiling point is 281.0±35.0 °C, and density is 1.337±0.06 g/cm³ , indicating suitable physical properties for standard organic synthesis and purification protocols.

Why Generic Substitution of 6-Ethoxy-2-fluoro-3-nitropyridine with In-Class Analogs is Not Feasible


The precise substitution pattern and the nature of the substituents on the pyridine ring critically dictate the electronic properties, reactivity, and steric profile of nitropyridine derivatives. Replacing the ethoxy group at the 6-position with a methoxy or chloro substituent alters both the electron-donating capacity and the steric bulk, directly impacting nucleophilic aromatic substitution (SNAr) rates, regioselectivity, and the final biological activity of downstream products [1]. Therefore, 6-ethoxy-2-fluoro-3-nitropyridine cannot be simply interchanged with its 6-methoxy or 6-chloro analogs without fundamentally changing the outcome of a synthetic route or the properties of the resulting pharmacophore.

Quantitative Differentiation: How 6-Ethoxy-2-fluoro-3-nitropyridine Compares to Closest Analogs


Physicochemical Property Comparison: 6-Ethoxy vs. 6-Methoxy Analog

The ethoxy group in 6-ethoxy-2-fluoro-3-nitropyridine confers distinct physicochemical properties compared to its closest analog, 6-methoxy-2-fluoro-3-nitropyridine. The increased alkyl chain length of the ethoxy group (C2H5O) versus methoxy (CH3O) results in a calculated molecular weight difference of +14.0 g/mol and an estimated increase in lipophilicity (cLogP) of approximately +0.5 units based on fragment-based calculations . This difference is significant for tuning the ADME properties of drug candidates derived from this building block.

Physicochemical Properties Solubility Lipophilicity

Reactivity Comparison: Leaving Group Aptitude in Nucleophilic Aromatic Substitution

The ethoxy group at the 6-position is a poorer leaving group compared to a chloro substituent in nucleophilic aromatic substitution (SNAr) reactions. This is a fundamental principle of organic chemistry . While specific rate constants for this compound are not available, the general reactivity order for leaving groups at the 6-position of 3-nitropyridines is Cl > F >> OAlkyl [1]. Consequently, 6-ethoxy-2-fluoro-3-nitropyridine exhibits greater stability toward nucleophiles than 6-chloro-2-fluoro-3-nitropyridine, offering chemoselectivity advantages in multi-step syntheses where the 2-fluoro group may be the primary target for initial functionalization.

SNAr Reactivity Leaving Group Synthetic Efficiency

Electronic Modulation: Impact of 6-Ethoxy on Ring Electronics vs. 2-Fluoro-3-nitropyridine

The introduction of the 6-ethoxy group alters the electronic landscape of the pyridine ring compared to the unsubstituted 2-fluoro-3-nitropyridine core [1]. The ethoxy group is a strong electron-donating group (+M effect), which can partially counteract the electron-withdrawing effects of the 2-fluoro and 3-nitro groups [1]. This modulation reduces the overall electrophilicity of the ring at the 4- and 6-positions, potentially enhancing regioselectivity for nucleophilic attack at the 2-position (fluoro displacement) by deactivating competing sites. This is a key differentiator from the parent 2-fluoro-3-nitropyridine, where the 6-position is unsubstituted and more susceptible to attack.

Electronic Effects Regioselectivity Hammett Constants

Steric Differentiation: Ethoxy vs. Methoxy in Congested Environments

The ethoxy group provides greater steric bulk than a methoxy group, which can be advantageous in certain synthetic and biological contexts [1]. While direct comparative data for this compound is lacking, the increased steric demand of the ethoxy group can influence the conformation of the molecule and its interaction with chiral catalysts or biological targets [1]. This subtle difference can be exploited in asymmetric synthesis or to achieve a better fit within a hydrophobic enzyme pocket compared to a methoxy analog.

Steric Hindrance Conformational Analysis Reaction Optimization

Key Application Scenarios for 6-Ethoxy-2-fluoro-3-nitropyridine


Synthesis of Kinase Inhibitors Requiring Balanced Lipophilicity

Medicinal chemists developing kinase inhibitors often need to fine-tune the lipophilicity of a lead compound to achieve optimal cellular potency and oral bioavailability. The estimated cLogP increase of ~0.5 for 6-ethoxy-2-fluoro-3-nitropyridine compared to its methoxy analog provides a quantifiable means to modulate this critical property . This building block can be incorporated early in a synthesis to ensure the final drug candidate falls within an optimal lipophilic range (e.g., cLogP 1-3), thereby enhancing its drug-likeness profile.

Chemoselective SNAr for Orthogonal Functionalization

In complex molecule synthesis, the need for orthogonal reactivity is paramount. The low leaving-group aptitude of the 6-ethoxy group relative to a 6-chloro substituent allows chemists to selectively displace the 2-fluoro group first under standard SNAr conditions . This provides a strategic advantage over using a 6-chloro-2-fluoro-3-nitropyridine, which might undergo non-selective or competitive substitution, leading to regioisomeric mixtures. This chemoselectivity enables a more efficient and higher-yielding route to specifically 2-substituted-6-ethoxy pyridine derivatives.

Targeting the 2-Fluoro Position with Enhanced Regioselectivity

For nucleophilic aromatic substitution reactions aimed at the 2-fluoro position, the presence of the 6-ethoxy group in 6-ethoxy-2-fluoro-3-nitropyridine serves to deactivate the 6-position, thereby enhancing the regioselectivity for attack at the desired 2-position . This is a clear advantage over using unsubstituted 2-fluoro-3-nitropyridine, where nucleophiles may also attack at the 6-position. This improved selectivity reduces the formation of unwanted isomers, simplifies reaction monitoring and purification, and ultimately reduces the cost and time associated with the synthetic sequence.

Development of Agrochemicals with Improved Environmental Fate

In agrochemical research, the 6-ethoxy-2-fluoro-3-nitropyridine scaffold can serve as a precursor to herbicides or fungicides . The ethoxy group, compared to a methoxy group, can influence the compound's lipophilicity and metabolic stability in soil and plants. The increased lipophilicity may enhance leaf penetration, while the specific electronic and steric profile can be tuned to achieve the desired balance between potency and environmental degradation, a key consideration in modern agrochemical design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxy-2-fluoro-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.